Cas no 114716-16-4 (Pyrano[3,4-b]indole-1-aceticacid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-, (1R,4S)-rel-)
114716-16-4 structure
Product Name:Pyrano[3,4-b]indole-1-aceticacid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-, (1R,4S)-rel-
CAS-Nr.:114716-16-4
MF:C22H23NO3
MW:349.422926187515
CID:160162
PubChem ID:6918042
Update Time:2025-04-19
Pyrano[3,4-b]indole-1-aceticacid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-, (1R,4S)-rel- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Pyrano[3,4-b]indole-1-aceticacid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-, (1R,4S)-rel-
- 2-[(1S,4R)-4-benzyl-1-ethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid
- ( -)-cis-4-Benzyl-1-ethyl-1,3,4,9-tetrahydropyrano(3,4-b)indole-1-acetic acid
- (+-)-cis-4-Benzyl-1-ethyl-1,3,4,9-tetrahydropyrano(3,4-b)indole-1-acetic acid
- AY 30715
- AY-30,715
- cis-1-Ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano(3,4-b)indole-1-acetic acid
- Pemedolac [USAN:INN]
- Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(
- Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-, cis-(+-)-
- Pemedolac
- SCHEMBL119498
- PEM 420
- 114716-16-4
- Dexpemedolac (USAN/INN)
- Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-, cis(+-)-
- AY-30715
- 1-Ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano(3,4-b)indole-1-acetic acid
- UNII-P7VK7RH5C7
- PEMEDOLAC [INN]
- PEM-420
- PYRANO(3,4-B)INDOLE-1-ACETIC ACID, 1-ETHYL-1,3,4,9-TETRAHYDRO-4-(PHENYLMETHYL)-, (1S-CIS)-
- PEM420
- Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-, (1S-cis)
- UNII-5285077I2I
- P7VK7RH5C7
- Pyrano[3,4-b]indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-, (1S,4R)-
- D05404
- Dexpemedolac [USAN:INN]
- CHEMBL430916
- WAY-PEM 420
- (1S,4R)-4-Benzyl-1-ethyl-1,3,4,9-tetrahydropyrano(3,4-b)indole-1-acetic acid
- WAY-PEM-420
- 114030-44-3
- PEMEDOLAC [USAN]
- Pemedolac (USAN/INN)
- DEXPEMEDOLAC [USAN]
- DEXPEMEDOLAC [INN]
- DEXPEMEDOLAC
- (+/-)-CIS-4-BENZYL-1-ETHYL-1,3,4,9-TETRAHYDROPYRANO(3,4-B)INDOLE-1-ACETIC ACID
- D03727
- 5285077I2I
- (1S,4R)-4-Benzyl-1-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid
- 2-[1-Ethyl-4-(phenylmethyl)-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid
- PYRANO(3,4-B)INDOLE-1-ACETIC ACID, 1-ETHYL-1,3,4,9-TETRAHYDRO-4-(PHENYLMETHYL)-, CIS-(+/-)-
- TS-09531
-
- Inchi: 1S/C22H23NO3/c1-2-22(13-19(24)25)21-20(17-10-6-7-11-18(17)23-21)16(14-26-22)12-15-8-4-3-5-9-15/h3-11,16,23H,2,12-14H2,1H3,(H,24,25)/t16-,22-/m0/s1
- InChI-Schlüssel: BUUODSZYUAZDIF-AOMKIAJQSA-N
- Lächelt: O1C[C@H](CC2C=CC=CC=2)C2C3C=CC=CC=3NC=2[C@@]1(CC(=O)O)CC
Berechnete Eigenschaften
- Genaue Masse: 349.16789
- Monoisotopenmasse: 349.16779360g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 26
- Anzahl drehbarer Bindungen: 5
- Komplexität: 504
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topologische Polaroberfläche: 62.3Ų
Experimentelle Eigenschaften
- PSA: 62.32
Pyrano[3,4-b]indole-1-aceticacid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-, (1R,4S)-rel- Verwandte Literatur
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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